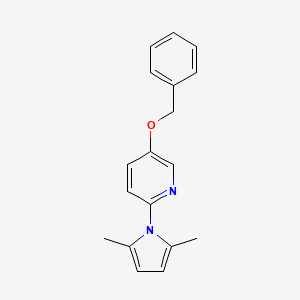

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-14-8-9-15(2)20(14)18-11-10-17(12-19-18)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCYSGPFDWAWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS Number: 1083329-33-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Biological Activity Overview

The compound's biological activities have been explored in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including compounds similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds related to pyrrole derivatives exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, with controls such as ciprofloxacin showing an MIC of 2 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study demonstrated that pyrrole-based compounds could induce apoptosis in various cancer cell lines:

- Pro-apoptotic Activity : Analogues of pyrrole derivatives were found to exhibit pro-apoptotic effects on hematological cancer cells, indicating their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The following table summarizes key findings from SAR analyses:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Pyrrole derivative | Antibacterial | 3.12 |

| Compound B | Benzamide derivative | Anticancer (CML cells) | 0.35 |

| Compound C | Pyridine derivative | Antiviral (HCV) | 0.26 |

Case Study 1: Antibacterial Efficacy

In a comparative study of various pyrrole derivatives, this compound was assessed for its antibacterial activity against common pathogens. The results indicated that modifications at specific positions on the pyrrole ring significantly enhanced antibacterial potency.

Case Study 2: Cancer Cell Line Response

A series of experiments evaluated the response of colon cancer cells to treatments involving pyrrole derivatives. The study found that prolonged exposure led to significant apoptosis rates, particularly when combined with autophagy inhibitors, suggesting a dual mechanism of action for these compounds .

Scientific Research Applications

Pharmaceutical Intermediate

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Antidepressant Development

Recent studies have explored the potential of pyridine derivatives, including this compound, in developing antidepressant medications. The pyrrole moiety is known to interact with neurotransmitter systems, which may lead to novel treatments for mood disorders.

Anticancer Research

Research indicates that compounds containing pyridine and pyrrole structures exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Synthesis of Novel Antidepressants

In a study published in 2023, researchers synthesized various derivatives of this compound to evaluate their efficacy as serotonin reuptake inhibitors (SRIs). The results showed that certain modifications led to increased affinity for serotonin receptors, indicating potential as new antidepressants.

Case Study 2: Anticancer Activity Assessment

A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The study found that the compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound in anticancer drug development.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Intermediate | Used in the synthesis of various drugs; enhances biological activity | Essential for drug development |

| Antidepressant Research | Investigated for potential as an SRI | Increased receptor affinity noted |

| Anticancer Research | Evaluated for cytotoxic effects on cancer cell lines | Significant cytotoxicity observed |

Chemical Reactions Analysis

Ullmann Ether Coupling

This reaction is pivotal in constructing the benzyloxy-pyridine linkage. A representative synthesis involves:

text5-Bromo-3-hydroxypyridine → Ullmann coupling with benzyl bromide → 5-(Benzyloxy)-3-bromopyridine

Conditions :

-

Catalyst: CuBr or CuSO₄

-

Solvent: Methanolic ammonia or aqueous NH₃

-

Temperature: 130–180°C

Hydrogenolysis of Benzyl Ether

The benzyloxy group undergoes catalytic hydrogenolysis to yield hydroxylated derivatives:

text5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine → Pd(OH)₂/H₂ → 5-Hydroxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Conditions :

Electrophilic Substitution on Pyrrole

The 2,5-dimethylpyrrole moiety participates in regioselective electrophilic substitutions (e.g., bromination or nitration) at the α-positions, though direct experimental data for this specific compound remains limited. Analogous pyrrole derivatives exhibit reactivity patterns as follows :

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂/Fe | α-C | 3-Bromo-2,5-dimethylpyrrole |

| Nitration | HNO₃/H₂SO₄ | α-C | 3-Nitro-2,5-dimethylpyrrole |

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows substitution at activated positions. For example:

textThis compound → Halogenation → 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-bromopyridine

Conditions :

Oxidation of Benzyloxy Group

Controlled oxidation converts the benzyl ether to a carbonyl group:

text5-(Benzyloxy)pyridine → KMnO₄/H⁺ → 5-Carboxypyridine

Conditions :

Alkylation/Acylation of Pyridine Nitrogen

The pyridine nitrogen can undergo quaternization or acylation under specific conditions:

textThis compound → CH₃I → N-Methylated derivative

Conditions :

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to electronic and steric effects:

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Notes:

- Brominated derivatives (e.g., the 3-bromo analogue) exhibit altered reactivity in cross-coupling reactions due to bromine’s position.

- Compounds with imidazopyridine or benzonitrile groups (e.g., Ethyl 8-hydroxy-2-methylimidazo...) show divergent biological activity profiles, likely due to differences in hydrogen-bonding capacity.

Table 2: Physicochemical Data

Key Findings:

- The benzyloxy and dimethylpyrrole groups in the reference compound contribute to its high logP, favoring membrane permeability in drug design.

- Brominated analogues are critical intermediates in Suzuki-Miyaura couplings, but positional isomerism (e.g., 2- vs. 3-bromo) significantly impacts reaction yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine?

- Methodological Answer : A plausible approach involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, the pyrrol-1-yl group can be introduced via Buchwald-Hartwig amination or Pd-catalyzed coupling of a halogenated pyridine precursor with 2,5-dimethylpyrrole. The benzyloxy group may be installed using a benzyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures) . Post-synthesis, purification via column chromatography or recrystallization is recommended.

Q. How can researchers optimize reaction yields for this compound?

- Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF vs. acetonitrile), temperature (150°C for 20 hours in one protocol ), and stoichiometry of reagents (e.g., 1:1 molar ratio of halogenated pyridine to pyrrole derivatives) should be systematically tested. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize side-product formation.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine and pyrrole groups) and benzyloxy methylene protons (δ ~4.5–5.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- IR Spectroscopy : Detect C-O (benzyloxy) and C-N (pyrrole) stretches.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR peak assignments (e.g., overlapping signals) can be addressed via 2D techniques (COSY, HSQC) or computational modeling (DFT-based NMR prediction). For example, coupling constants () in 1H NMR can distinguish between para- and meta-substituted pyridine derivatives .

Q. What experimental designs are suitable for studying the compound’s reactivity under varying conditions?

- Methodological Answer : Use a split-plot factorial design to test variables like pH, temperature, and solvent polarity. For instance, oxidative stability can be assessed under acidic (HCl) and basic (NaOH) conditions, with HPLC monitoring degradation products. Replicates (e.g., 4 replicates per condition ) enhance statistical validity.

Q. How can computational methods predict the compound’s biological or environmental interactions?

- Methodological Answer :

- Molecular Docking : Screen against protein targets (e.g., enzymes in drug discovery ) using software like AutoDock.

- QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with toxicity or bioactivity.

- Environmental Fate Modeling : Use EPI Suite to estimate biodegradation half-lives and partition coefficients (e.g., logKow) .

Q. What strategies validate the compound’s role in catalytic or material science applications?

- Methodological Answer :

- Catalytic Studies : Test as a ligand in transition-metal complexes (e.g., Pd-catalyzed couplings) and compare turnover frequencies (TOF) with control reactions.

- Material Characterization : Analyze thermal stability via TGA/DSC and electronic properties via cyclic voltammetry.

Contradictions and Mitigation

- Synthetic Yield Variability : reports a 93% yield under specific conditions, but reproducibility may depend on reagent purity or moisture content. Mitigate by standardizing anhydrous conditions and using freshly distilled solvents.

- Environmental Impact : While emphasizes environmental fate studies, no direct data exists for this compound. Propose tiered testing: start with OECD 301 biodegradation assays, then advance to ecotoxicology models (e.g., Daphnia magna assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.